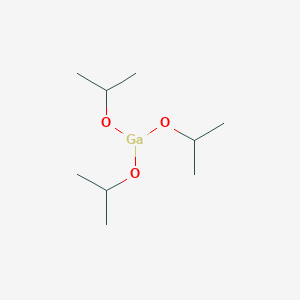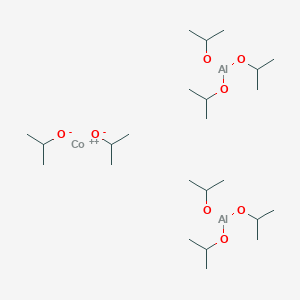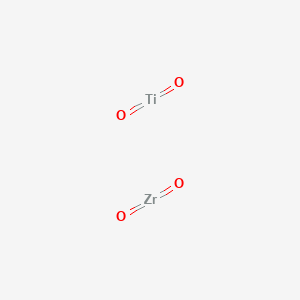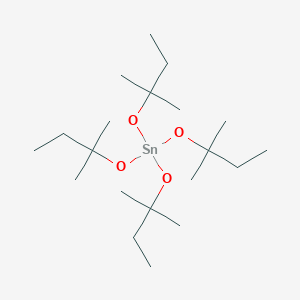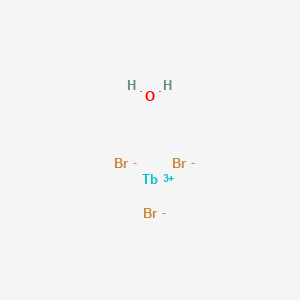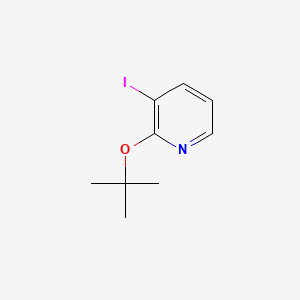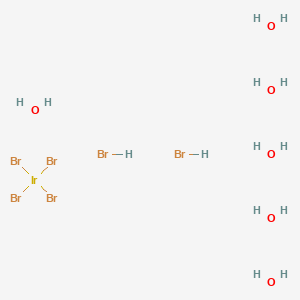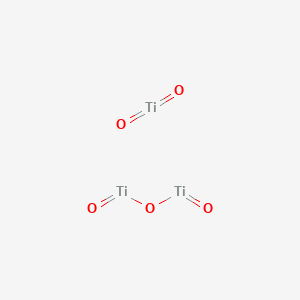
Titaniumoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium oxide, also known as titanium dioxide or titania, is an inorganic compound with the chemical formula TiO₂. It is a white, odorless solid that is insoluble in water. Titanium oxide is widely used as a pigment due to its high refractive index, which imparts brightness and opacity to products. It is found in various applications, including paints, coatings, plastics, cosmetics, and food coloring .
Preparation Methods
Titanium oxide can be synthesized through several methods, including:
Sol-Gel Process: This method involves the hydrolysis and condensation of titanium alkoxides, such as titanium isopropoxide, in the presence of water and alcohol.
Chemical Vapor Deposition (CVD): In this method, titanium tetrachloride (TiCl₄) is reacted with oxygen or water vapor at high temperatures to form titanium oxide.
Hydrothermal Synthesis: This technique involves the reaction of titanium precursors with water at high temperatures and pressures to produce titanium oxide crystals.
Chemical Reactions Analysis
Titanium oxide undergoes various chemical reactions, including:
Scientific Research Applications
Titanium oxide has a wide range of scientific research applications, including:
Environmental Remediation: Titanium oxide is used in photocatalytic processes to degrade organic pollutants in water and air.
Energy Conversion and Storage: Titanium oxide is used in dye-sensitized solar cells and lithium-ion batteries due to its excellent semiconducting properties.
Biomedical Applications: Titanium oxide nanoparticles are used in drug delivery systems and as antimicrobial agents.
Self-Cleaning Surfaces: Coatings containing titanium oxide are applied to surfaces to create self-cleaning and anti-fogging properties.
Mechanism of Action
The mechanism of action of titanium oxide primarily involves its photocatalytic properties. When exposed to ultraviolet light, titanium oxide generates electron-hole pairs, which can react with water and oxygen to produce reactive oxygen species such as hydroxyl radicals and superoxide anions. These reactive species can oxidize and break down organic molecules, making titanium oxide effective in environmental remediation and antimicrobial applications .
Comparison with Similar Compounds
Titanium oxide can be compared with other metal oxides, such as:
Zinc Oxide (ZnO): Like titanium oxide, zinc oxide is used as a photocatalyst and in sunscreens.
Silicon Dioxide (SiO₂): Silicon dioxide is used in similar applications, such as coatings and environmental remediation.
Iron Oxide (Fe₂O₃): Iron oxide is used in pigments and as a catalyst.
Titanium oxide stands out due to its high refractive index, strong photocatalytic activity, and biocompatibility, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
dioxotitanium;oxo(oxotitaniooxy)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.3Ti |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYBBJSJLXNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Ti]O[Ti]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Ti3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12065-65-5 |
Source


|
| Record name | Titanium oxide (Ti3O5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
